An In-depth Technical Guide to 1-(2,6-Bis(benzyloxy)phenyl)ethanone
An In-depth Technical Guide to 1-(2,6-Bis(benzyloxy)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2,6-bis(benzyloxy)phenyl)ethanone (CAS No. 3886-19-9). This aromatic ketone, a key intermediate in the synthesis of various organic molecules, is of significant interest to the pharmaceutical and chemical research sectors. This document details its molecular structure, physicochemical properties, and provides insights into its synthesis and reactivity. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.
Introduction
1-(2,6-Bis(benzyloxy)phenyl)ethanone, also known as 2',6'-bis(benzyloxy)acetophenone, is a versatile organic compound characterized by a central phenyl ring substituted with an acetyl group and two benzyloxy groups at the ortho positions.[1] This unique substitution pattern, with bulky benzyloxy groups flanking the acetyl moiety, significantly influences its reactivity and physical properties. The presence of these functional groups makes it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery.[1] This guide aims to provide a detailed technical resource on this compound, consolidating its known properties and synthetic methodologies.
Molecular Structure and Chemical Identity
The molecular structure of 1-(2,6-bis(benzyloxy)phenyl)ethanone consists of an acetophenone core with two benzyloxy (-OCH₂Ph) groups at the 2' and 6' positions.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(2,6-bis(phenylmethoxy)phenyl)ethanone |
| CAS Number | 3886-19-9[1] |
| Molecular Formula | C₂₂H₂₀O₃[1] |
| Molecular Weight | 332.39 g/mol [1] |
| Synonyms | 2',6'-Bis(benzyloxy)acetophenone, 2,6-Dibenzyloxyacetophenone[1][2] |
Physicochemical Properties
1-(2,6-bis(benzyloxy)phenyl)ethanone is a white solid at room temperature.[1] Its key physical and chemical properties are summarized below. The melting point for this compound is not consistently reported in publicly available literature, which is an important consideration for its characterization.
Table of Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White solid | [1] |
| Boiling Point | 492.4 °C at 760 mmHg | [1] |
| Density | 1.144 g/cm³ | [1] |
| Flash Point | 243.9 °C | [1] |
| Refractive Index | 1.594 | [1] |
| Solubility | No quantitative data available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
Synthesis of 1-(2,6-Bis(benzyloxy)phenyl)ethanone
The synthesis of 1-(2,6-bis(benzyloxy)phenyl)ethanone can be achieved through several routes, with the most common being the benzylation of a dihydroxylated acetophenone precursor. This method leverages the well-established Williamson ether synthesis.
Synthetic Pathway: Williamson Ether Synthesis
The primary route to 1-(2,6-bis(benzyloxy)phenyl)ethanone involves the reaction of 2',6'-dihydroxyacetophenone with benzyl bromide in the presence of a base. The base deprotonates the hydroxyl groups, forming phenoxides that then act as nucleophiles, displacing the bromide from benzyl bromide in an SN2 reaction.
Caption: General workflow for the synthesis of 1-(2,6-bis(benzyloxy)phenyl)ethanone.
Experimental Protocol: Synthesis from 2',6'-Dihydroxyacetophenone
This protocol provides a representative procedure for the synthesis of 1-(2,6-bis(benzyloxy)phenyl)ethanone.
Materials:
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2',6'-Dihydroxyacetophenone
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Benzyl bromide
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Potassium carbonate (K₂CO₃), anhydrous
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Acetone, anhydrous
Procedure:
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To a solution of 2',6'-dihydroxyacetophenone (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq.).
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To this suspension, add benzyl bromide (2.2 eq.) dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 1-(2,6-bis(benzyloxy)phenyl)ethanone as a white solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group around δ 2.5 ppm. The benzylic methylene protons should appear as a singlet around δ 5.1 ppm. The aromatic protons of the central phenyl ring will likely appear as a triplet and a doublet in the region of δ 6.7-7.4 ppm. The protons of the two benzyl groups will also resonate in the aromatic region, typically between δ 7.2 and 7.5 ppm.
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¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon of the acetyl group around δ 200 ppm and the methyl carbon around δ 30 ppm. The benzylic methylene carbons are expected around δ 70 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-O stretching vibrations for the ether linkages and C-H stretching and bending vibrations for the aromatic and aliphatic groups.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 332 would be expected. Common fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO•) to give a fragment at m/z 289, and the cleavage of the benzyloxy groups, leading to a prominent peak at m/z 91 for the benzyl cation (C₇H₇⁺).
Reactivity and Potential Applications
The chemical reactivity of 1-(2,6-bis(benzyloxy)phenyl)ethanone is dictated by its three main functional components: the acetyl group, the benzyloxy groups, and the aromatic ring.
Reactions of the Acetyl Group
The ketone functionality can undergo a variety of transformations, including:
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Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions, such as the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones, which are important precursors for flavonoids.
Cleavage of the Benzyloxy Groups
The benzyloxy groups are commonly used as protecting groups for phenols and can be cleaved under various conditions, most notably through catalytic hydrogenation (e.g., H₂, Pd/C), to yield the corresponding dihydroxyacetophenone.
Electrophilic Aromatic Substitution
The central phenyl ring, being activated by the two ortho-alkoxy groups, is susceptible to electrophilic aromatic substitution reactions. However, the steric hindrance from the bulky benzyloxy groups may influence the regioselectivity of these reactions.
Applications in Synthesis
Due to its versatile reactivity, 1-(2,6-bis(benzyloxy)phenyl)ethanone serves as a valuable intermediate in the synthesis of a range of target molecules, including:
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Flavonoids and other polyphenolic compounds: After debenzylation, the resulting dihydroxylated ketone can be used to construct various flavonoid scaffolds.
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Pharmaceutical intermediates: The structural motif of this compound makes it a useful building block in the development of new drug candidates.[1]
Safety, Handling, and Storage
GHS Hazard Information
Pictogram:
Signal Word: Warning
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage
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Handling: Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(2,6-Bis(benzyloxy)phenyl)ethanone is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of flavonoids and other complex molecules of interest in pharmaceutical research. Its synthesis is straightforward, and its reactivity is well-defined by its constituent functional groups. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in the laboratory. While some physical and spectroscopic data require further experimental verification, this guide provides a solid foundation for researchers working with this compound.
